molecular formula C9H10BrNO B097617 4-bromo-N,N-dimethylbenzamide CAS No. 18469-37-9

4-bromo-N,N-dimethylbenzamide

Cat. No. B097617
CAS RN: 18469-37-9
M. Wt: 228.09 g/mol
InChI Key: BRRVYBRXLUEEJP-UHFFFAOYSA-N
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Description

4-bromo-N,N-dimethylbenzamide is a chemical compound that is part of a broader class of substances known as benzamides, which are amides derived from benzoic acid. The presence of a bromine atom at the 4-position of the benzamide ring and two methyl groups attached to the nitrogen atom are characteristic of this compound. The structural features of this compound, such as the bromine substituent, can significantly influence its chemical behavior and interactions with other molecules .

Synthesis Analysis

The synthesis of 4-bromo-N,N-dimethylbenzamide and related compounds typically involves substitution reactions where a bromine atom is introduced into the benzamide structure. For instance, 4-bromo-N,N-dimethylaniline, a closely related compound, can be synthesized through a substitution reaction starting from N,N-dimethylaniline and bromine, using pyridine as a solvent and pyridinium tribromide as a brominating agent . The reaction conditions are carefully controlled to enhance the selectivity of the 4-substitution reaction, and the yield of the product can reach up to 68% .

Molecular Structure Analysis

The molecular structure of 4-bromo-N,N-dimethylbenzamide derivatives has been characterized using various techniques, including X-ray diffraction. For example, the crystal structure of a Schiff base derivative of 4-bromo-N,N-dimethylaniline was determined, revealing that it crystallizes in the monoclinic crystal system with two independent molecules in the asymmetric unit . The dihedral angles between the aromatic rings in these molecules vary, indicating different degrees of planarity in the structure .

Chemical Reactions Analysis

The reactivity of 4-bromo-N,N-dimethylbenzamide is influenced by the presence of the bromine atom, which can participate in various chemical reactions. Halogen bonding, for instance, is a significant interaction that can occur in compounds containing halogen atoms like bromine. In cocrystals of 4-bromobenzamide with dicarboxylic acids, halogen-halogen interactions are deliberately used to design robust acid-amide heterosynthons . These interactions are crucial for the stability and formation of the crystal structures of these cocrystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-N,N-dimethylbenzamide derivatives can be explored through computational methods such as density functional theory (DFT) calculations. For example, DFT calculations and vibrational property analyses have been used to understand the physicochemical properties of a triazoloquinazolinone derivative with a 2-bromo-4-(dimethylamino)phenyl moiety . These studies can provide insights into the electronic structure, molecular electrostatic potentials, and other properties that define the behavior of these compounds .

Scientific Research Applications

Synthesis and Imaging Agents

  • Synthesis of Serotonin Transporter Imaging Agents : 4-bromo-N,N-dimethylbenzamide derivatives were utilized in the synthesis of serotonin transporter imaging agents. For instance, N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a potential serotonin transporter PET imaging agent, was synthesized using precursors that involved 4-bromo-N,N-dimethylbenzamide derivatives. This compound showed promising results in rat brain uptake studies, indicating its potential as a new serotonin transporter PET imaging agent (Shiue, Fang, & Shiue, 2003).

Nuclear Magnetic Resonance Studies

  • Investigations in Nuclear Magnetic Resonance : Substituted N,N-dimethylbenzamides, including compounds related to 4-bromo-N,N-dimethylbenzamide, were studied for their rotational barriers using NMR spectroscopy. This research provided insights into the relationship between molecular structure and rotational dynamics, which is vital for understanding the chemical behavior of these compounds (Jackman, Kavanagh, & Haddon, 1969).

Fluorescence Emission and Nanoparticles

  • Enhanced Brightness Emission-Tuned Nanoparticles : Studies have shown the use of bromo-substituted compounds, similar to 4-bromo-N,N-dimethylbenzamide, in the development of bright, emission-tuned nanoparticles. These nanoparticles exhibited high fluorescence emission, potentially useful for various applications in scientific research and technology (Fischer, Baier, & Mecking, 2013).

Crystal Structure Analysis

  • Crystallographic Studies : The crystal structure of compounds related to 4-bromo-N,N-dimethylbenzamide has been analyzed, providing valuable information on molecular geometry and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Meerssche & Leroy, 2010).

Antiarrhythmic Agents

  • Potential Antiarrhythmic Applications : Derivatives of N,N-dimethylbenzamides, closely related to 4-bromo-N,N-dimethylbenzamide, have been synthesized and evaluated as potential antiarrhythmic agents. These compounds showed promise in prolonging the effective refractory period of rabbit atria, indicating their potential therapeutic application (Yung, Lo, & Vohra, 1972).

Chemical Synthesis and Pharmacological Studies

  • Synthesis and Pharmacological Research : The synthesis and evaluation of various pharmacological activities of glibenclamide analogues, involving bromo-substituted benzamides similar to 4-bromo-N,N-dimethylbenzamide, have been conducted. These studies contribute to the development of new drugs with potential hypoglycemic and hypolipidemic activities (Ahmadi et al., 2014).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-bromo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRVYBRXLUEEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171608
Record name N,N-Dimethyl p-bromobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N-dimethylbenzamide

CAS RN

18469-37-9
Record name N,N-Dimethyl p-bromobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018469379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl p-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N,N-dimethylbenzamide
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzoyl chloride (2.00 g, 9.11 mmol) and dimethyl amine hydrochloride (892 mg, 10.90 mmol) in 20 mL of CH2Cl2 was added triethylamine (3.81 mL, 27.30 mmol). The mixture was stirred at room temperature for 2 h, quenched with water, extracted with 3×CHCl3, dried with Na2SO4, concentrated and purified by Biotage column chromatography with 1-4% MeOH in 1:1 EtOAc/CH2Cl2 to give a white solid (1.73 g, 83% yield). 1H NMR (400 MHz, CDCl3) δ 7.48-7.65 (m, 2 H) 7.20-7.37 (m, 2 H) 3.05 (d, J=50.78 Hz, 6 H); LCMS for C9H10BrNO m/z 228.00 and 230.00 (M+H)+
Quantity
2 g
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reactant
Reaction Step One
Quantity
892 mg
Type
reactant
Reaction Step One
Quantity
3.81 mL
Type
reactant
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Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
83%

Synthesis routes and methods II

Procedure details

To a mixture of dimethylamine hydrochloride (2.79 g) and triethylamine (6.92 g) in dichloromethane (50 ml) was added 4-bromobenzoyl chloride (5 g) was added slowly under ice-cooling, and the mixture was stirred for 20 minutes at the same temperature and for 2 hours at ambient temperature. The mixture was washed with water, saturated sodium bicarbonate solution and brine, dried over magnesium sulfate and concentrated invacuo to give 4-(dimethylcarbamoyl)-1-bromobenzene (5.20 g) as brown oil.
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Following the general method as outlined in Intermediate 174, starting from 4-bromobenzoyl chloride and dimethylamine, the title compound was obtained as a pink solid in 93% yield.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
WB Jennings, BM Saket - Journal of the Chemical Society, Perkin …, 1985 - pubs.rsc.org
A high-field 13C nmr study of the title compounds below –80 C has enabled measurement of the barriers to rotation around the aryl–C(O) bond. These barriers (ΔG‡ 7.7–9.5 kcal mol–1)…
Number of citations: 3 pubs.rsc.org
F Zhu, E Miller, WC Powell, K Johnson… - Angewandte Chemie …, 2022 - Wiley Online Library
Non‐proteogenic amino acids and functionalized peptides are important motifs in modern drug discovery. Here we report that Ala B can serve as universal building blocks in the …
Number of citations: 5 onlinelibrary.wiley.com
H Helbert, P Visser, JGH Hermens, J Buter… - Nature Catalysis, 2020 - nature.com
The incorporation of alkynes into organic molecules is one of the most valuable transformations for the formation of C–C bonds and provides a versatile handle for further modifications. …
Number of citations: 20 www.nature.com
J de Jong, D Heijnen, H Helbert… - Chemical …, 2019 - pubs.rsc.org
A general one-pot procedure for the 1,2-addition of organolithium reagents to amides followed by the Buchwald–Hartwig amination with in situ released lithium amides is presented. In …
Number of citations: 7 pubs.rsc.org
H Lumbroso - Journal of molecular structure, 1995 - Elsevier
Amides and amidines contain an NCY group which can be regarded as a resonance hybrid between a classical and a zwitterion valence structure (I and II), whose calculated dipole …
Number of citations: 4 www.sciencedirect.com
H Lumbroso, J Cure - Journal of Molecular Structure, 1990 - Elsevier
A dipole moment analysis of compounds containing an N̈XY group (with XYC; XC, YO, S, Se or NR; XN, YC, and XYN) has yielded significant values for their N̈X…
Number of citations: 15 www.sciencedirect.com
DH Boschelli, B Wu, AC Barrios Sosa… - Journal of medicinal …, 2005 - ACS Publications
2-Phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles were recently reported to be inhibitors of Src kinase activity. In this study we present structure−activity relationships for …
Number of citations: 56 pubs.acs.org
K Jing, JP Yao, ZY Li, QL Li, HS Lin… - The Journal of Organic …, 2017 - ACS Publications
A palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides with α-oxocarboxylic acids by weak O-coordination has been described. This reaction proceeds smoothly …
Number of citations: 36 pubs.acs.org
Y Huang, J Zhang - Synthesis, 2022 - thieme-connect.com
Herein a practical and efficient potassium tert-butoxide (KO t Bu)-facilitated amination of carboxylic acids with N,N-dimethylamine is described. In the presence of catalytic amount of KO …
Number of citations: 1 www.thieme-connect.com
JA van Doom, JHG Frijns… - Recueil des Travaux …, 1991 - Wiley Online Library
The reductive cleavage of mixed ortho‐ and para‐functionalized triarylphosphines with Na/NH 3 and Li/THF depends strongly on the nature and positions of the substituents. Reduction …
Number of citations: 1 onlinelibrary.wiley.com

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